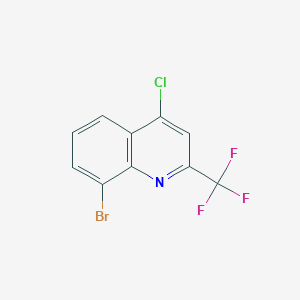

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGSBQKOZKBRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347942 | |

| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655235-61-3 | |

| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The document details the core synthetic strategy, provides step-by-step experimental protocols derived from established methodologies, and presents quantitative data in a structured format. Additionally, a relevant biological signaling pathway is visualized to contextualize the potential application of this class of compounds.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The strategy involves the initial construction of the core quinoline ring system, followed by a halogenation step to introduce the chloro group at the 4-position.

The proposed pathway is as follows:

-

Step 1: Conrad-Limpach-Knorr Cyclization. The synthesis commences with the reaction of 2-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate. This acid-catalyzed condensation and subsequent thermal cyclization yields the key intermediate, 8-bromo-2-(trifluoromethyl)quinolin-4-ol. This reaction selectively forms the desired 2-trifluoromethyl regioisomer.[1]

-

Step 2: Deoxychlorination. The hydroxyl group at the 4-position of the quinolin-4-ol intermediate is then converted to a chloro group. This transformation is typically accomplished using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the final target compound, this compound.

This synthetic route is logical and utilizes well-established reactions in heterocyclic chemistry, ensuring a reliable approach to the target molecule.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key materials and expected outcomes for the synthetic pathway. Yields are based on reported procedures for analogous reactions and may vary depending on specific experimental conditions and scale.

Table 1: Key Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Starting Material |

| 8-Bromo-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₅BrF₃NO | 292.05 | Intermediate |

| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Reagent |

| This compound | C₁₀H₄BrClF₃N | 310.50 | Final Product |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction Type | Key Reagents | Temperature | Duration | Typical Yield (%) |

| 1 | Cyclization | Polyphosphoric acid | 150 °C | 2 hours | 75-85% |

| 2 | Chlorination | Phosphorus oxychloride (POCl₃) | Reflux (~105 °C) | 2-4 hours | 80-90% |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted quinolines and provide a practical guide.

Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol

This procedure is based on a known method for the cyclization of 2-bromoaniline with ethyl trifluoroacetoacetate.[1]

Materials:

-

2-Bromoaniline (1.0 eq)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

-

Polyphosphoric acid (PPA)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (a sufficient amount to ensure stirring, approx. 10 times the weight of the aniline).

-

Heat the PPA to approximately 70-80 °C with stirring.

-

Slowly add 2-bromoaniline to the warm PPA.

-

Once the aniline has dissolved, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the mixture.

-

After the addition is complete, raise the temperature of the reaction mixture to 150 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until a precipitate is formed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water until the filtrate is neutral.

-

Dry the crude product under vacuum to obtain 8-bromo-2-(trifluoromethyl)quinolin-4-ol, which can be used in the next step without further purification or can be recrystallized from ethanol if required.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride.

Materials:

-

8-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the crude 8-bromo-2-(trifluoromethyl)quinolin-4-ol.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Basify the acidic solution with a cold aqueous solution of sodium hydroxide or ammonia to a pH of 8-9, which will cause the product to precipitate.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Application Context: Inhibition of Kinase Signaling Pathways

Quinoline derivatives are a prominent class of compounds investigated as kinase inhibitors for cancer therapy.[2] The strategic placement of substituents on the quinoline core allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases. Dysregulation of signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4][5][6] The synthesized this compound serves as a valuable scaffold for the development of such inhibitors. The bromo and chloro groups provide reactive handles for further diversification through cross-coupling and nucleophilic substitution reactions, respectively.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of the heterocyclic compound 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This quinoline derivative is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This document details its known physical and chemical characteristics, provides representative experimental protocols for its utilization in cross-coupling reactions, and illustrates its relevance in the context of cell signaling pathways.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₄BrClF₃N | [1] |

| Molecular Weight | 310.50 g/mol | [1][2] |

| CAS Number | 655235-61-3 | [1][2] |

| XLogP3-AA (Computed) | 4.4 | [1] |

| Topological Polar Surface Area (Computed) | 12.9 Ų | [1] |

| Complexity (Computed) | 261 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | [1] |

| Rotatable Bond Count (Computed) | 0 | [1] |

Table 2: Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C(N=C2C(=C1)Br)C(F)(F)F)Cl |

| InChI Key | KKGSBQKOZKBRKL-UHFFFAOYSA-N |

Role in Drug Discovery and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[2] Quinoline-based molecules are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]

The presence of bromine and chlorine atoms at the 8 and 4 positions, respectively, provides two reactive sites for selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity against specific kinase targets.

Experimental Protocols: Synthetic Utility

The halogenated structure of this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, allowing for selective coupling at the more reactive C-Br bond.

Experimental Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 3:1 to 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Stille Coupling

The Stille coupling enables the formation of carbon-carbon bonds by reacting the haloquinoline with an organotin compound.

Experimental Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable dry solvent (e.g., DMF or toluene) in a flame-dried flask, add the organostannane reagent (1.1-1.5 equiv.).

-

Catalyst and Additives: Degas the mixture with an inert gas for 10-15 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), and in some cases, a copper(I) salt co-catalyst (e.g., CuI) and/or a lithium chloride additive to facilitate the reaction.

-

Reaction Execution: Heat the mixture, typically to 80-100 °C, and stir under an inert atmosphere.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts, which can then be removed by filtration. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds, reacting the haloquinoline with a primary or secondary amine.

Experimental Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) in a Schlenk tube.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture, typically between 80-120 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the utility of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions to generate diverse derivatives.

Caption: Synthetic utility of this compound.

Role in Kinase Inhibition Signaling Pathway

Quinoline derivatives are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Caption: Mechanism of kinase inhibition by quinoline-based compounds.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its di-halogenated structure allows for selective functionalization, making it an ideal scaffold for the development of novel therapeutics, particularly kinase inhibitors. The representative protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize this compound in their drug discovery and development efforts. Further investigation into its experimental physicochemical properties would be beneficial for its broader application.

References

An In-depth Technical Guide to 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS Number: 655235-61-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides plausible synthetic routes, and outlines its potential applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. Furthermore, it explores the common signaling pathways that are often targeted by quinoline-based compounds in cancer therapy, providing a rationale for the utility of this molecule in drug design and development.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The title compound, this compound, is a highly functionalized quinoline derivative with three key features that make it a valuable intermediate for synthetic chemists: a trifluoromethyl group at the 2-position, which can enhance metabolic stability and cell permeability; a chloro group at the 4-position, susceptible to nucleophilic substitution; and a bromo group at the 8-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactive handles allow for the systematic elaboration of the quinoline core to generate diverse libraries of compounds for biological screening. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its common synthetic precursor, 8-Bromo-2-(trifluoromethyl)quinolin-4-ol, are presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 655235-61-3 | [1] |

| Molecular Formula | C₁₀H₄BrClF₃N | [1] |

| Molecular Weight | 310.50 g/mol | [2] |

| Appearance | White crystalline powder (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Slightly soluble in water (predicted) | - |

| MDL Number | MFCD00174293 | [2] |

Table 2: Physicochemical Data for 8-Bromo-2-(trifluoromethyl)quinolin-4-ol

| Property | Value | Source |

| CAS Number | 59108-43-9 | [3][4][5] |

| Molecular Formula | C₁₀H₅BrF₃NO | [3][5] |

| Molecular Weight | 292.05 g/mol | [3][5] |

| Appearance | Solid | - |

| Melting Point | 136 °C | [3] |

| Boiling Point | 275.5 °C at 760 mmHg | [3] |

| Solubility | Not reported | - |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its 4-hydroxy precursor. Below is a plausible synthetic workflow and representative experimental protocols.

Plausible synthetic workflow for the target compound.

Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (Precursor)

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction, followed by thermal cyclization.

Experimental Protocol (Representative):

-

Condensation: A mixture of 2-bromoaniline (1.0 eq) and diethyl 2-(trifluoromethyl)malonate (1.1 eq) is heated at 140-150 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting anilinocrotonate intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 250 °C.

-

The reaction mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.

-

After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with hexane, and dried to afford 8-Bromo-2-(trifluoromethyl)quinolin-4-ol.

Synthesis of this compound (Target Compound)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, often achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol (Representative):

-

To a stirred suspension of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq), a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

Applications in Synthetic Chemistry

The presence of both a chloro and a bromo substituent on the quinoline ring allows for selective functionalization through various cross-coupling reactions. The chloro group at the 4-position is more susceptible to nucleophilic aromatic substitution, while the bromo group at the 8-position is an excellent handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (Representative Protocol)

This reaction is used to form carbon-carbon bonds, typically with aryl or vinyl boronic acids.

Suzuki-Miyaura coupling workflow.

Experimental Protocol (Representative):

-

To a reaction vessel are added this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent mixture, such as toluene and water (4:1), is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-4-chloro-2-(trifluoromethyl)quinoline derivative.

Buchwald-Hartwig Amination (Representative Protocol)

This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Buchwald-Hartwig amination workflow.

Experimental Protocol (Representative):

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

The desired primary or secondary amine (1.2 eq) and an anhydrous, degassed solvent such as toluene are added.

-

The vessel is sealed and the reaction mixture is heated to 80-110 °C with vigorous stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to yield the corresponding 8-amino-4-chloro-2-(trifluoromethyl)quinoline derivative.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

Quinoline-based compounds are well-represented as kinase inhibitors in oncology. The structural features of this compound make it an ideal starting point for the synthesis of inhibitors targeting various kinase families. While there is no direct evidence linking this specific compound to the modulation of any particular signaling pathway, its utility as a scaffold for kinase inhibitors suggests its derivatives could potentially target key pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the EGFR, PI3K/Akt, and VEGFR signaling cascades.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

References

- 1. Page loading... [guidechem.com]

- 2. 8-BROMO-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet [chemicalbook.com]

- 3. 8-Bromo-2-(Trifluoromethyl)Quinolin-4-OL,59108-43-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | CAS:59108-43-9 | Atomaxchem [en.atomaxchem.com]

- 5. 59108-43-9|8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

A Technical Guide to 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the development of novel pharmaceutical agents. Its strategic halogenation and trifluoromethyl substitution make it a valuable scaffold for the synthesis of kinase inhibitors targeting various cancer cell lines. This document details its physicochemical characteristics, provides generalized experimental protocols for its synthesis and purification, and discusses its relevance in the context of cancer drug development and associated signaling pathways.

Molecular Structure and Physicochemical Properties

This compound possesses a quinoline core substituted with a bromine atom at the 8-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position.

Table 1: Physicochemical and Spectral Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄BrClF₃N | |

| Molecular Weight | 310.50 g/mol | |

| CAS Number | 655235-61-3 | |

| Canonical SMILES | c1cc2c(cc(nc2c(c1)Br)C(F)(F)F)Cl | |

| InChIKey | KKGSBQKOZKBRKL-UHFFFAOYSA-N | |

| Purity | ≥97% | |

| Storage | Room temperature, dry |

Experimental Protocols

General Synthesis Procedure (Hypothetical)

-

Gould-Jacobs Reaction: A substituted aniline is reacted with a trifluoromethyl-containing malonic ester derivative to form an anilinomethylene malonate intermediate.

-

Thermal Cyclization: The intermediate undergoes thermal cyclization to form the 4-hydroxy-2-(trifluoromethyl)quinoline core.

-

Chlorination: The hydroxyl group at the 4-position is replaced with a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Bromination: The quinoline ring is then brominated to introduce a bromine atom at the 8-position.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

General Purification Protocol

Purification of halogenated quinoline derivatives often involves column chromatography on silica gel, using a solvent system with a gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also be employed to obtain a high-purity product.

Role in Drug Development and Signaling Pathways

This compound is primarily used as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment. The halogenated structure allows for selective cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, making it a versatile building block in medicinal chemistry for constructing more complex molecules.

Quinoline-based compounds have been identified as potent inhibitors of various protein kinases that are crucial in cancer cell signaling. While the specific targets of derivatives of this compound are not explicitly documented, they are likely to be investigated for their inhibitory activity against pathways commonly implicated in cancer, such as the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.

The diagram above illustrates a simplified, representative signaling pathway where a quinoline-based inhibitor could block the receptor tyrosine kinase, thereby preventing downstream signaling that leads to cell proliferation and survival.

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery. Its well-defined structure and reactive sites make it an ideal starting material for the development of novel kinase inhibitors and other therapeutic agents. Further research into the synthesis of its derivatives and their biological activities is warranted to fully explore their therapeutic potential.

An In-depth Technical Guide to the Solubility of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] Its molecular structure, characterized by a quinoline core with bromo, chloro, and trifluoromethyl substituents, suggests limited aqueous solubility but potential for dissolution in various organic solvents.[2][3] Understanding the solubility of this compound in common organic solvents is critical for its application in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of a generalized experimental protocol for determining the solubility of this compound, in the absence of specific published quantitative data for this compound. A thorough literature search did not yield specific quantitative or qualitative solubility data for this particular compound.[4] The following sections, therefore, present a generalized experimental protocol for solubility determination, a template for data presentation, and a workflow diagram to guide researchers in their experimental design.

Introduction

This compound (CAS No. 655235-61-3) is a halogenated quinoline derivative with a molecular weight of 310.50 g/mol and a molecular formula of C₁₀H₄BrClF₃N.[1][5] The presence of the hydrophobic quinoline ring and the lipophilic trifluoromethyl group, combined with the halogen substituents, significantly influences its physicochemical properties, including its solubility.[2][3] Accurate solubility data is paramount for a variety of applications in the pharmaceutical industry, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Drug Discovery: Facilitating screening assays and in-vitro/in-vivo studies.

-

Formulation Development: Designing suitable dosage forms with optimal bioavailability.

This guide provides a robust, generalized methodology for determining the solubility of this compound in various organic solvents.

Generalized Experimental Protocol for Solubility Determination

The following protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[4]

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., Dichloromethane (DCM), Chloroform, Acetonitrile, Ethyl acetate, Methanol, Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), 1,4-dioxane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.[4]

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]

-

-

Calculation of Solubility:

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for presenting the experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Acetonitrile | 25 | ||

| Ethyl acetate | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| N,N-Dimethylformamide | 25 | ||

| N-methyl-2-pyrrolidone | 25 | ||

| 1,4-dioxane | 25 |

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound.

References

Spectroscopic and Structural Elucidation of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to the limited availability of published experimental data for this specific compound, representative spectroscopic data for structurally related quinoline derivatives are presented to provide insights into the expected spectral characteristics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted quinolines in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₄BrClF₃N and a molecular weight of 310.50 g/mol . The presence of bromine, chlorine, and a trifluoromethyl group on the quinoline scaffold imparts unique physicochemical properties that are of significant interest in drug discovery and organic synthesis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are discussed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | d | ~ 8.0 | H-5 |

| ~ 7.8 - 8.0 | d | ~ 8.0 | H-7 |

| ~ 7.6 - 7.8 | t | ~ 8.0 | H-6 |

| ~ 7.5 - 7.7 | s | - | H-3 |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-2 |

| ~ 148 - 152 | C-4 |

| ~ 145 - 149 | C-8a |

| ~ 130 - 135 | C-7 |

| ~ 128 - 132 | C-5 |

| ~ 125 - 129 | C-6 |

| ~ 122 - 126 (q) | C-CF₃ |

| ~ 120 - 124 | C-4a |

| ~ 118 - 122 | C-3 |

| ~ 115 - 119 | C-8 |

Note: Predicted values are based on the analysis of similar quinoline derivatives. The trifluoromethyl group will appear as a quartet (q) due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | s | -CF₃ |

Note: The chemical shift of the -CF₃ group is typically observed in this range relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Strong | C=C and C=N stretching vibrations of the quinoline ring |

| 1350 - 1150 | Strong | C-F stretching vibrations of the -CF₃ group |

| 850 - 750 | Strong | C-Cl stretch |

| 700 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 309, 311, 313 | Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺ due to the isotopic distribution of Br and Cl. |

| 274, 276 | [M-Cl]⁺ |

| 230, 232 | [M-Br]⁺ |

| 242 | [M-CF₃]⁺ |

Note: The relative intensities of the isotopic peaks will depend on the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with a fluorine probe or a broadband probe tuned to the fluorine frequency.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analysis: The mass-to-charge ratio of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own experimental analyses to obtain definitive data for this compound.

The Enigmatic Potential: A Technical Overview of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline Derivatives and Their Hypothesized Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this vast family, derivatives of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline represent a unique and underexplored chemical space. While direct and extensive research on the biological activities of this specific heterocyclic core is not yet available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential based on the established activities of structurally related quinoline analogues. By examining the biological impact of bromo, chloro, and trifluoromethyl substitutions on the quinoline ring system, we can extrapolate potential therapeutic applications, propose experimental approaches, and identify promising avenues for future drug discovery and development. This document will serve as a foundational resource for researchers poised to investigate this intriguing class of compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and kinase inhibitory properties.[2][3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The subject of this guide, the this compound core, possesses a unique combination of substituents that are known to influence biological activity significantly:

-

Halogenation (Bromo and Chloro Substituents): The presence of bromine at the 8-position and chlorine at the 4-position is anticipated to enhance lipophilicity, potentially improving membrane permeability and target engagement. Halogens can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.[5]

-

Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the 2-position is a common bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and increases metabolic stability by blocking potential sites of oxidation. This group can also enhance binding affinity and lipophilicity.[2]

Given the absence of specific studies on derivatives of this core, this guide will synthesize information from related classes of substituted quinolines to build a predictive framework for their potential biological activities.

Potential Biological Activities

Based on the known bioactivities of analogous quinoline derivatives, we can hypothesize several promising areas of investigation for this compound derivatives.

Anticancer Activity

Substituted quinolines are well-documented as potent anticancer agents, acting through various mechanisms.[1][3] Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown cytotoxic effects against human leukemia cell lines.[1] Furthermore, highly brominated quinolines have exhibited significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioblastoma).[3] The proposed mechanisms for related compounds include the induction of apoptosis and inhibition of topoisomerase I, a critical enzyme in DNA replication.[3]

Hypothesized Signaling Pathway for Anticancer Activity:

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

The quinoline scaffold is the basis for several successful antimicrobial drugs. Halogenated quinolines, in particular, have shown broad-spectrum antibacterial and antifungal activity.[4][6] For instance, derivatives of 5-chloro-8-hydroxyquinoline have been investigated as potent antibacterial agents.[6] The combination of chloro and bromo substituents on the this compound core suggests a strong potential for antimicrobial activity.

Proposed Experimental Workflow for Antimicrobial Screening:

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the bromo and chloro substituents in 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and drug development due to its capacity for selective functionalization. This document outlines the foundational principles governing its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and presents detailed experimental protocols for achieving regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strategic, stepwise functionalization of this molecule opens avenues for the synthesis of a diverse array of complex quinoline derivatives.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to precisely introduce diverse functionalities onto the quinoline ring is paramount for the modulation of its pharmacological profile. This compound serves as a key intermediate in this endeavor, offering two distinct halogen atoms that can be selectively addressed in synthetic transformations.[1] The presence of the electron-withdrawing trifluoromethyl group at the 2-position further influences the electronic properties and reactivity of the quinoline core.

Core Principles of Reactivity: C-Br vs. C-Cl

The differential reactivity of the 8-bromo and 4-chloro substituents is primarily governed by the disparity in their carbon-halogen bond dissociation energies (BDE). The C-Cl bond is significantly stronger (e.g., Ph-Cl: ~96 kcal/mol) than the C-Br bond (e.g., Ph-Br: ~81 kcal/mol).[2] In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step. Consequently, the weaker C-Br bond undergoes oxidative addition more readily and under milder conditions than the more robust C-Cl bond.[2][3] This inherent difference in reactivity forms the basis for the selective functionalization of this compound. The general order of reactivity for aryl halides in these transformations is C-I > C-Br > C-Cl > C-F.[2][4]

Strategic Functionalization: A Stepwise Approach

The differential reactivity of the two halogen atoms allows for a strategic, stepwise approach to the synthesis of polysubstituted quinolines. The more labile 8-bromo position can be selectively functionalized in the presence of the 4-chloro group using carefully controlled reaction conditions. Subsequently, the less reactive 4-chloro position can be targeted for a second transformation, often requiring more forcing conditions or specialized catalyst systems.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. For this compound, selective coupling at the 8-position can be achieved with a variety of boronic acids or esters.

Quantitative Data for a Representative Selective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | High | >95:5 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | High | >95:5 |

Note: Data is representative of typical results found in the literature for analogous bromo-chloro heteroaromatic substrates.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 8-Position

-

To a reaction vessel is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon).

-

A degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) is added.

-

The reaction mixture is heated to 100 °C and stirred for 12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Selective amination at the 8-position of this compound can be accomplished using various primary and secondary amines.

Quantitative Data for a Representative Selective Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-aminated at C-Br) | Selectivity (C-Br:C-Cl) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | High | >95:5 |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 90 | High | >95:5 |

Note: Data is representative of typical results found in the literature for analogous bromo-chloro heteroaromatic substrates.[6]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 8-Position

-

In an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

-

The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Add anhydrous dioxane (5 mL).

-

Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the desired 8-amino-4-chloro-2-(trifluoromethyl)quinoline derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide. This reaction can be performed selectively at the 8-bromo position.

Quantitative Data for a Representative Selective Sonogashira Coupling

| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) (Mono-alkynylated at C-Br) | Selectivity (C-Br:C-Cl) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | High | >95:5 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 60 | High | >95:5 |

Note: Data is representative of typical results found in the literature for analogous bromo-chloro heteroaromatic substrates.[5]

Experimental Protocol: Selective Sonogashira Coupling at the 8-Position

-

To a flame-dried Schlenk tube is added this compound (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[5]

-

The tube is evacuated and backfilled with an inert gas (e.g., Argon).

-

Degassed triethylamine (3 mL) and DMF (3 mL) are added via syringe.[5]

-

The reaction mixture is stirred at 80 °C for 6 hours.[5]

-

After completion (monitored by TLC or LC-MS), the mixture is cooled to room temperature.

-

The mixture is diluted with diethyl ether and filtered through a pad of Celite.

-

The filtrate is washed with saturated aqueous NH₄Cl and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated.

-

The residue is purified by flash chromatography to yield the 1-chloro-4-(alkynyl)benzene derivative.[5]

Functionalization of the 4-Chloro Position

Following the selective functionalization of the 8-bromo position, the remaining 4-chloro group can be targeted. Due to the lower reactivity of the C-Cl bond, this typically requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) that are known to facilitate the oxidative addition to aryl chlorides. Both Suzuki-Miyaura and Buchwald-Hartwig reactions can be performed at the 4-position under these modified conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted quinolines. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds provides a reliable handle for regioselective functionalization. By employing carefully selected palladium catalysts and reaction conditions, researchers can selectively target the more reactive 8-bromo position for a variety of cross-coupling reactions, leaving the 4-chloro position available for subsequent transformations. This stepwise approach offers a powerful strategy for the efficient and controlled construction of novel quinoline-based molecules with potential applications in drug discovery and materials science.

References

Stability and Storage of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from studies on related quinoline derivatives, halogenated compounds, and trifluoromethylated molecules to establish best practices for its handling and storage.

Physicochemical Properties and Stability Profile

This compound is a halogenated quinoline derivative with a trifluoromethyl group, a substitution known to often enhance molecular stability and lipophilicity.[1] The quinoline core is a robust aromatic system, but the presence of halogen substituents (bromo and chloro) introduces potential sites for reactivity, particularly nucleophilic substitution and photodecomposition.

General chemical principles and data from related compounds suggest that this compound is likely a solid at room temperature and should be handled with care, avoiding contact with strong oxidizing agents.[2][3] While specific degradation pathways have not been elucidated for this compound, similar halogenated and heterocyclic molecules are susceptible to degradation under harsh conditions such as strong acids or bases, intense light, and high temperatures.[4]

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for quinoline derivatives and other halogenated heterocyclic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Storing at controlled, cool temperatures minimizes the rate of potential degradation reactions. |

| Light | Protect from light. Store in amber vials or light-blocking containers. | Halogenated compounds can be photosensitive and may degrade upon exposure to UV or visible light.[4][5] |

| Moisture | Store in a dry environment. Use of desiccants is recommended. | Quinoline derivatives can be hygroscopic, and moisture can facilitate hydrolytic degradation.[5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere prevents oxidation, a potential degradation pathway for many organic compounds.[6] |

| Container | Tightly sealed, chemically resistant containers (e.g., glass). | Prevents contamination and exposure to air and moisture.[6] |

For handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, potential degradation routes can be inferred from the chemistry of the quinoline scaffold and its substituents.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method. The following is a general protocol.

Objective: To assess the intrinsic stability of this compound and identify potential degradation products.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Photostability chamber

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).[4]

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).[4]

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4]

-

-

Sample Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Workflow for Forced Degradation Study:

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C8 (bromo) and C4 (chloro) positions offers a valuable opportunity for selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and in the case of dihalogenated quinolines, it can be performed with high regioselectivity.

The general reactivity trend for halogens in Suzuki couplings is I > Br > Cl. This allows for the selective coupling at the more reactive C8-Br bond of this compound, leaving the C4-Cl position available for subsequent transformations. This selective functionalization is crucial for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling at the C8 position of this compound with various arylboronic acids.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 10 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | 75-85 |

| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF | 110 | 8 | 70-80 |

| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 65-75 |

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol describes a general method for the selective Suzuki coupling of an arylboronic acid with this compound at the C8 position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or reaction tube)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Degassing: Further degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-18 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-chloro-2-(trifluoromethyl)quinoline.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the selective Suzuki coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer a robust approach to its functionalization.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1] For the substrate this compound, the key challenge lies in achieving selective amination at the C8-Br bond over the C4-Cl bond. Generally, the reactivity of aryl halides in the Buchwald-Hartwig amination follows the trend I > Br > Cl. This inherent difference in reactivity can be exploited to achieve selective functionalization.

The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the chloro group at the 4-position influences the electronic properties of the quinoline ring, making it more electron-deficient. This can impact the reaction conditions required for efficient coupling. These application notes provide a comprehensive guide to the selective amination of this substrate, including recommended reaction conditions, detailed protocols, and expected outcomes.

Data Presentation: Reaction Parameters and Yields

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the amination of related bromoquinoline systems. While specific data for this compound is not extensively available, the data presented for analogous substrates provide a strong starting point for reaction optimization.

Table 1: Recommended Reaction Components for Selective Amination of this compound

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Commonly used and effective palladium sources for Buchwald-Hartwig aminations. |

| Ligand | Xantphos, BINAP, or other bulky, electron-rich phosphine ligands | These ligands are known to promote the oxidative addition of aryl bromides and facilitate reductive elimination, leading to higher yields and selectivity.[2] |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can influence the reaction rate and selectivity. |

| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, non-polar, or weakly polar solvents are generally preferred for this reaction. |

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromoquinolines

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-8-hydroxyquinoline | N-methylaniline | Pd(OAc)₂ / L3* | NaOtBu | Toluene | 110-120 | 6 | 89 |

| 6,8-Dibromoquinolin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 (at C6) |

| 4,8-Dichloroquinoline | Adamantylamine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 77 (at C4)[3] |

*L3 is a specific ligand mentioned in the cited literature.[4]

Experimental Protocols

The following protocols are generalized and may require optimization for specific amines and reaction scales. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Selective Amination at the C8-Position

This protocol is adapted from procedures for the selective amination of similar dihaloquinolines.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.1 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

NaOtBu (1.4 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add anhydrous toluene via syringe, followed by the amine.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination```dot

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of the quinoline ring system allows for the fine-tuning of inhibitory potency and selectivity against various kinase targets implicated in cancer and other diseases. 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a key starting material in the synthesis of a diverse range of kinase inhibitors. Its distinct electronic properties and the differential reactivity of the chloro and bromo substituents make it an ideal building block for combinatorial library synthesis and lead optimization.

The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the 8-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This orthogonal reactivity allows for the sequential and regioselective introduction of various substituents, enabling the exploration of the chemical space around the quinoline core to identify potent and selective kinase inhibitors.

Key Synthetic Strategies

The primary synthetic strategies for the derivatization of this compound involve a two-step process:

-

Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The more reactive 4-chloro position is typically addressed first, reacting with a variety of anilines or other amines to introduce a key pharmacophore that often interacts with the hinge region of the kinase active site.

-

Suzuki-Miyaura Coupling at the C8-Position: The less reactive 8-bromo position is then functionalized using a palladium-catalyzed Suzuki coupling with a range of aryl- or heteroarylboronic acids or esters. This allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, influencing the compound's selectivity and physicochemical properties.

A generalized workflow for the synthesis of kinase inhibitors from this compound is depicted below.

Experimental Protocols

The following protocols are generalized methods and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: Buchwald-Hartwig Amination at the C4-Position

This protocol describes the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

-

This compound

-

Substituted aniline (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

-

Xantphos (0.1 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous 1,4-dioxane

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block

Procedure:

-

To an oven-dried reaction vessel, add this compound (1 eq), the substituted aniline (1.1 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the vessel.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-8-bromo-2-(trifluoromethyl)quinoline intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C8-Position

This protocol describes the palladium-catalyzed Suzuki coupling of the 4-amino-8-bromo-2-(trifluoromethyl)quinoline intermediate with an arylboronic acid.

Materials:

-

4-Amino-8-bromo-2-(trifluoromethyl)quinoline intermediate from Protocol 1

-

Arylboronic acid (1.5 eq)

-